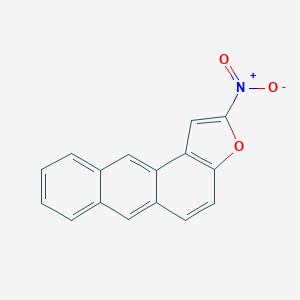

Anthra(2,1-b)furan, 2-nitro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Anthra(2,1-b)furan, 2-nitro-, also known as Anthra(2,1-b)furan, 2-nitro-, is a useful research compound. Its molecular formula is C16H9NO3 and its molecular weight is 263.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality Anthra(2,1-b)furan, 2-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anthra(2,1-b)furan, 2-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of anthra(2,1-b)furan, including 2-nitro- variants, exhibit significant anticancer properties. For instance, studies have shown that compounds related to this structure can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of specific signaling pathways. In vitro assays have demonstrated the efficacy of these compounds against various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Mutagenicity and Genotoxicity

Anthra(2,1-b)furan, 2-nitro- has been studied for its mutagenic effects. It has been shown to cause DNA damage in bacterial models like Escherichia coli, leading to mutations in the lacI gene. This property is critical for understanding the compound's safety profile and its implications in drug development and environmental assessments . The mutagenic specificity of related compounds has been extensively investigated, revealing insights into their interactions with genetic material.

Environmental Science

Pollutant Degradation

The compound's potential as a pollutant degradation agent has been explored. Its structure allows it to participate in various chemical reactions that can break down harmful environmental contaminants. Studies have indicated that anthra(2,1-b)furan derivatives can be utilized in bioremediation processes to detoxify polluted environments by facilitating the breakdown of persistent organic pollutants .

Ecotoxicological Studies

Given its mutagenic properties, anthra(2,1-b)furan, 2-nitro- is also relevant in ecotoxicological assessments. Research focusing on its effects on aquatic organisms has provided valuable data regarding its environmental impact and potential risks associated with exposure to this compound. Such studies are crucial for regulatory frameworks aimed at protecting ecosystems from hazardous substances .

Material Science

Organic Electronics

Anthra(2,1-b)furan derivatives are being investigated for their applications in organic electronics due to their unique electronic properties. These compounds can be used as semiconductors or components in organic light-emitting diodes (OLEDs). Their ability to form stable films and exhibit good charge transport characteristics makes them suitable candidates for developing advanced electronic materials .

Synthesis of Heteroacenes

The compound plays a role in the synthesis of heteroacenes through various annulation strategies. Researchers have developed methods to create complex fused heterocycles that incorporate anthra(2,1-b)furan structures. These heteroacenes are valuable for their optical and electronic properties, making them useful in applications ranging from photovoltaics to sensors .

Case Studies

Eigenschaften

CAS-Nummer |

104662-19-3 |

|---|---|

Molekularformel |

C16H9NO3 |

Molekulargewicht |

263.25 g/mol |

IUPAC-Name |

2-nitronaphtho[2,3-e][1]benzofuran |

InChI |

InChI=1S/C16H9NO3/c18-17(19)16-9-14-13-8-11-4-2-1-3-10(11)7-12(13)5-6-15(14)20-16/h1-9H |

InChI-Schlüssel |

LFXHAPJTOXTZHG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=C(O4)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=C(O4)[N+](=O)[O-] |

Key on ui other cas no. |

104662-19-3 |

Synonyme |

2-Nitroanthra(2,1-b)furan |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.